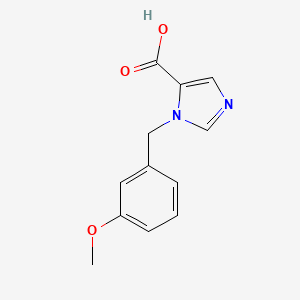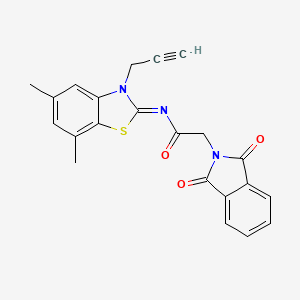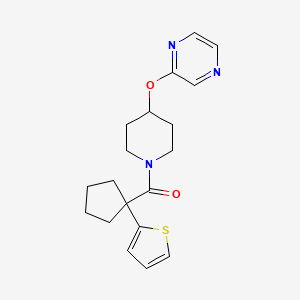
(4-(Pyrazin-2-yloxy)piperidin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-(Pyrazin-2-yloxy)piperidin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone, also known as PZM21, is a novel μ-opioid receptor (μOR) agonist that has shown promise as a potential therapeutic agent for the treatment of pain. The development of PZM21 is significant because it has the potential to provide pain relief without the negative side effects associated with traditional opioid drugs.
作用機序
(4-(Pyrazin-2-yloxy)piperidin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone works by binding to the μOR in the brain and spinal cord. This binding activates the μOR and produces a pain-relieving effect. Unlike traditional opioid drugs, this compound does not activate other opioid receptors in the body, which reduces the risk of negative side effects.
Biochemical and Physiological Effects:
This compound has been shown to produce a pain-relieving effect in mice without causing the negative side effects associated with traditional opioid drugs. This suggests that this compound may be a safer and more effective alternative to traditional opioid drugs. This compound has also been shown to have a longer duration of action than traditional opioid drugs, which may reduce the need for frequent dosing.
実験室実験の利点と制限
The advantages of using (4-(Pyrazin-2-yloxy)piperidin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone in lab experiments include its specificity for the μOR, its longer duration of action, and its potential to provide pain relief without the negative side effects associated with traditional opioid drugs. However, the limitations of using this compound in lab experiments include its complex synthesis process and the need for expertise in organic chemistry.
将来の方向性
There are several future directions for research on (4-(Pyrazin-2-yloxy)piperidin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone. One direction is to investigate its potential as a therapeutic agent for the treatment of chronic pain in humans. Another direction is to investigate its potential as a therapeutic agent for the treatment of other conditions, such as anxiety and depression. Additionally, further research is needed to understand the long-term effects of this compound on the body and to develop more efficient synthesis methods.
合成法
The synthesis of (4-(Pyrazin-2-yloxy)piperidin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone involves a multi-step process that begins with the preparation of the starting materials, pyrazine and thiophene. These materials are then reacted with piperidine and cyclopentanone, respectively, to form the intermediate compounds. The final step involves the coupling of the two intermediates to form this compound. The synthesis of this compound is a complex process that requires expertise in organic chemistry.
科学的研究の応用
(4-(Pyrazin-2-yloxy)piperidin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone has been the subject of several scientific studies that have investigated its potential as a therapeutic agent for the treatment of pain. In one study, this compound was found to be effective in reducing pain in mice without causing the negative side effects associated with traditional opioid drugs. This study suggests that this compound has the potential to be a safer and more effective alternative to traditional opioid drugs.
特性
IUPAC Name |
(4-pyrazin-2-yloxypiperidin-1-yl)-(1-thiophen-2-ylcyclopentyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2S/c23-18(19(7-1-2-8-19)16-4-3-13-25-16)22-11-5-15(6-12-22)24-17-14-20-9-10-21-17/h3-4,9-10,13-15H,1-2,5-8,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMTMQUKHABCAFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CS2)C(=O)N3CCC(CC3)OC4=NC=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

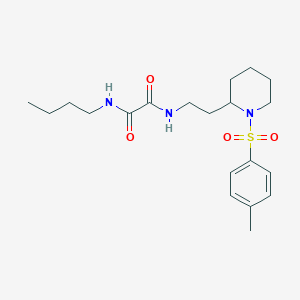


![1-(4-chlorophenyl)-2-[2-(methylthio)-4,5-dihydro-1H-imidazol-1-yl]ethan-1-one hydrobromide](/img/structure/B2623801.png)
![N-[2-(1H-Imidazol-1-yl)ethyl]thian-4-amine dihydrochloride](/img/structure/B2623802.png)
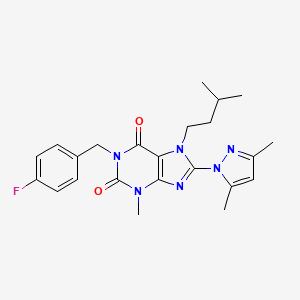


![1-(2-chlorophenyl)-3-[[(Z)-1-(furan-2-yl)ethylideneamino]carbamothioylamino]thiourea](/img/structure/B2623810.png)
